O-Methyl-L-tyrosine O-Methyl-L-tyrosine
Brand Name: Vulcanchem
CAS No.: 6230-11-1
VCID: VC21540651
InChI: InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1
SMILES: COC1=CC=C(C=C1)CC(C(=O)O)N
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol

O-Methyl-L-tyrosine

CAS No.: 6230-11-1

Cat. No.: VC21540651

Molecular Formula: C10H13NO3

Molecular Weight: 195.21 g/mol

* For research use only. Not for human or veterinary use.

O-Methyl-L-tyrosine - 6230-11-1

CAS No. 6230-11-1
Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
IUPAC Name (2S)-2-amino-3-(4-methoxyphenyl)propanoic acid
Standard InChI InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1
Standard InChI Key GEYBMYRBIABFTA-VIFPVBQESA-N
Isomeric SMILES COC1=CC=C(C=C1)C[C@@H](C(=O)O)N
SMILES COC1=CC=C(C=C1)CC(C(=O)O)N
Canonical SMILES COC1=CC=C(C=C1)CC(C(=O)O)N

Chemical Structure and Basic Properties

O-Methyl-L-tyrosine, also known as p-Methoxy-phenylalanine or H-Tyr(Me)-OH, is a synthetic amino acid derivative of L-tyrosine where the hydroxyl group on the aromatic ring is methylated. This methylation alters the compound's biochemical properties while maintaining its amino acid functionality.

Chemical Identification

O-Methyl-L-tyrosine has a molecular formula of C₁₀H₁₃NO₃ and a molecular weight of 195.215 g/mol . The compound has a CAS registry number of 6230-11-1, which serves as its unique identifier in chemical databases . As a modified amino acid, it retains the core structure of L-tyrosine but features a methoxy group (-OCH₃) in place of the hydroxyl group on the para position of the phenyl ring.

Physical Properties

The physical properties of O-Methyl-L-tyrosine have been well characterized through various analytical methods. Table 1 summarizes the key physical properties of this compound.

PropertyValue
Molecular Weight195.215 g/mol
Density1.2±0.1 g/cm³
Melting Point259-261°C (decomposition)
Boiling Point350.6±32.0°C at 760 mmHg
Flash Point165.8±25.1°C
Exact Mass195.089539
Polar Surface Area (PSA)72.55000
LogP1.03
Specific RotationD= -8.5 ± 2° (C=2, 1N HCl) at 20°C

Table 1: Physical properties of O-Methyl-L-tyrosine

The specific rotation value (D= -8.5 ± 2°) indicates the compound's chirality, confirming its L-configuration . Its LogP value of 1.03 suggests moderate lipophilicity, which influences its biological distribution and membrane permeability .

Synthesis Methods

Several approaches have been developed for the synthesis of O-Methyl-L-tyrosine, with different methodologies offering varying advantages in terms of yield, optical purity, and scalability.

Williamson Synthesis Pathway

One established method for obtaining O-Methyl-L-tyrosine involves the Williamson synthesis, starting from N-acetyl-L-tyrosine. In this approach, N-acetyl-L-tyrosine is converted to optically pure O-methyl-N-acetyl-L-tyrosine, which can then be deprotected to yield O-Methyl-L-tyrosine . This method is valuable for maintaining the stereochemical integrity of the amino acid throughout the synthesis process.

Diazomethane Reaction

An alternative synthetic route involves the reaction of N-acetyl-L-tyrosine methyl ester with diazomethane to obtain the O-methyl derivative. This method has been described as efficient for producing optically pure O-methyl derivatives . The process involves:

  • Preparation of N-acetyl-L-tyrosine methyl ester

  • Conversion to the optically pure O-methyl derivative via diazomethane reaction

  • Saponification to obtain the free acid form

The saponification step has been noted to be more convenient for producing N-acetyl-L-tyrosine compared to direct acetylation of L-tyrosine .

Biochemical Properties and Mechanisms

O-Methyl-L-tyrosine exhibits unique biochemical properties that distinguish it from its parent compound, L-tyrosine, particularly in its interactions with enzymatic systems.

Enzymatic Interactions

O-Methyl-L-tyrosine has been studied for its ability to inhibit tyrosine hydroxylase, an enzyme critical in the synthesis pathway of catecholamines such as dopamine and norepinephrine . This inhibitory activity makes it valuable for studying neurotransmitter pathways and their regulation.

Unlike L-tyrosine, O-Methyl-L-tyrosine cannot undergo hydroxylation at the para position due to the presence of the methoxy group, which blocks this reaction. This property allows researchers to use it as a competitive inhibitor in biochemical systems dependent on tyrosine hydroxylation .

Incorporation into Proteins

One of the most intriguing properties of O-Methyl-L-tyrosine is its ability to be incorporated into proteins in E. coli in response to an amber nonsense codon . This property has made it valuable for protein engineering and the creation of proteins with novel functionalities.

Researchers have designed mutant tyrosyl-tRNA synthetases specifically to activate O-Methyl-L-tyrosine preferentially compared to L-tyrosine. For example, a mutant Methanococcus jannaschii tyrosyl-tRNA synthetase with the mutations Y32Q and D158A has been designed to preferentially activate O-Methyl-L-tyrosine . This mutant is similar to another previously designed variant [Y32Q, D158A, E107T, L162P] but is predicted to have greater activity while maintaining significant discrimination between O-Methyl-L-tyrosine and tyrosine .

Research Applications

O-Methyl-L-tyrosine has found applications across multiple scientific disciplines, from basic biochemical research to applied medical studies.

Neuroscience Research

In neuroscience, O-Methyl-L-tyrosine serves as a valuable tool for studying neurotransmitter synthesis, particularly dopamine production and regulation . By inhibiting tyrosine hydroxylase, it allows researchers to manipulate and study the dopaminergic system, which is crucial for understanding various neurological disorders including Parkinson's disease, schizophrenia, and addiction.

Studies have shown that while L-tyrosine can elevate catecholamine synthesis in the medial prefrontal cortex (MPFC) and striatum of rats, its methylated derivative O-Methyl-L-tyrosine can be used to modulate these processes in a controlled manner .

Biochemical Studies

Researchers utilize O-Methyl-L-tyrosine to investigate the effects of methylation on amino acids, contributing to a deeper understanding of metabolic pathways . The compound allows for:

  • Study of amino acid metabolism and transport

  • Investigation of post-translational modifications

  • Exploration of protein structure-function relationships

  • Analysis of enzymatic mechanisms involving tyrosine derivatives

Unnatural Amino Acid Incorporation

The ability of O-Methyl-L-tyrosine to be incorporated into proteins makes it valuable for protein engineering. By using the amber suppression methodology, researchers can site-specifically incorporate this unnatural amino acid into proteins, creating novel protein structures with potentially new functions .

Medical and Pharmaceutical Applications

The unique properties of O-Methyl-L-tyrosine have led to several promising applications in medicine and pharmaceutical development.

PET Imaging Applications

One of the most significant medical applications of O-Methyl-L-tyrosine is its use in positron emission tomography (PET) imaging. O-[11C]methyl-L-tyrosine, a radioactively labeled version of the compound, has been developed as a tracer for imaging amino acid transport in tumors .

Preclinical and clinical studies have shown that:

  • The radiation-absorbed dose by O-[11C]methyl-L-tyrosine is suitable for clinical use

  • Acute toxicity and mutagenicity studies of O-Methyl-L-tyrosine support its safety profile

  • Whole-body imaging of monkeys and healthy humans shows low uptake in normal organs except for the urinary tract and bladder

  • The tracer has potential for whole-body tumor imaging

  • Preliminary studies have demonstrated its utility in brain tumor imaging

This application leverages the compound's ability to be transported into cells via amino acid transporters, which are often upregulated in tumor cells.

Pharmaceutical Development

O-Methyl-L-tyrosine is used in the development of drugs targeting conditions like Parkinson's disease, as it can help modulate dopamine levels, offering potential therapeutic benefits . Its ability to inhibit tyrosine hydroxylase makes it valuable for developing compounds that can regulate catecholamine synthesis.

Additionally, the incorporation of O-Methyl-L-tyrosine into peptides and proteins can create modified therapeutics with potentially enhanced stability, altered receptor binding, or novel pharmacological properties.

Comparative Analysis with Related Compounds

Understanding the relationship between O-Methyl-L-tyrosine and related compounds helps to contextualize its unique properties and applications.

Comparison with L-Tyrosine

L-Tyrosine, the parent compound of O-Methyl-L-tyrosine, shows distinct differences in biochemical behavior. While L-tyrosine can elevate catecholamine synthesis in vivo in the medial prefrontal cortex and striatum, O-Methyl-L-tyrosine's methylated structure inhibits tyrosine hydroxylase, potentially blocking this process .

The presence of the methoxy group in O-Methyl-L-tyrosine alters its hydrophobicity and hydrogen bonding capabilities compared to L-tyrosine, which impacts its interactions with enzymes and receptors.

Derivatives and Analogs

Several derivatives of O-Methyl-L-tyrosine have been synthesized for various applications. Boc-O-methyl-L-tyrosine (CAS: 53267-93-9) is a protected form commonly used in peptide synthesis, with a molecular weight of 295.331 g/mol and a molecular formula of C₁₅H₂₁NO₅ .

Table 2 compares the properties of O-Methyl-L-tyrosine with its Boc-protected derivative:

PropertyO-Methyl-L-tyrosineBoc-O-methyl-L-tyrosine
Molecular FormulaC₁₀H₁₃NO₃C₁₅H₂₁NO₅
Molecular Weight195.215 g/mol295.331 g/mol
Density1.2±0.1 g/cm³1.2±0.1 g/cm³
Boiling Point350.6±32.0°C at 760 mmHg462.0±40.0°C at 760 mmHg
Flash Point165.8±25.1°C233.2±27.3°C

Table 2: Comparison of O-Methyl-L-tyrosine and its Boc-protected derivative

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